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Compound of Interest

Compound Name: 2-Chloro-1-(4-ethylphenyl)ethanone

Cat. No.: B1598609 Get Quote

An In-depth Technical Guide to the Spectroscopic Characterization of 2-Chloro-1-(4-ethylphenyl)ethanone

Introduction
2-Chloro-1-(4-ethylphenyl)ethanone (CAS No: 50690-09-0) is a halogenated acetophenone derivative. Compounds of this class, known as α-halok

intermediates in organic synthesis due to their high reactivity and utility as building blocks for a diverse range of more complex molecules, including a

ingredients (APIs).[1][2] The precise structural confirmation and purity assessment of these intermediates are critical for ensuring the safety, efficacy, 

subsequent synthetic steps in drug development and materials science.

This technical guide, written from the perspective of a Senior Application Scientist, provides a comprehensive overview of the core spectroscopic tech

and verify the structure of 2-Chloro-1-(4-ethylphenyl)ethanone. We will delve into Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) 

Spectrometry (MS), explaining not only the data but also the causality behind the experimental choices and the interpretation of the results. Each prot

validating system, incorporating internal checks to ensure data integrity and trustworthiness.

Molecular Structure and Physicochemical Properties
A thorough characterization begins with an understanding of the molecule's fundamental properties. The structure consists of a 4-ethylphenyl group a

ketone moiety.

Property Value Source

CAS Number 50690-09-0

Molecular Formula C₁₀H₁₁ClO

Molecular Weight 182.65 g/mol

Canonical SMILES CCC1=CC=C(C=C1)C(=O)CCl

InChI Key MLDROUSGWZPVMD-UHFFFAOYSA-N

graph "molecular_structure" {

layout=neato;

node [shape=none, fontname="Arial", fontsize=12, fontcolor="#202124"];

edge [fontname="Arial", fontsize=10];

// Benzene Ring

C1 [label="C", pos="0,1!"];

C2 [label="C", pos="-0.87,0.5!"];

C3 [label="C", pos="-0.87,-0.5!"];

C4 [label="C", pos="0,-1!"];

C5 [label="C", pos="0.87,-0.5!"];

C6 [label="C", pos="0.87,0.5!"];
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// Substituents

C7 [label="C", pos="1.74,1!"];

O8 [label="O", pos="2.61,0.5!"];

C9 [label="C", pos="1.74,2!"];

Cl10 [label="Cl", pos="2.61,2.5!"];

C11 [label="C", pos="-1.74,-1!"];

C12 [label="C", pos="-2.61,-0.5!"];

// Dummy node for ring center for double bonds

center [pos="0,0!", style=invis];

// Bonds

C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;

C6 -- C7; C7 -- O8 [style=bold, len=0.8]; C7 -- C9; C9 -- Cl10;

C3 -- C11; C11 -- C12;

// Aromatic double bonds

edge [style=bold, len=1.0];

C1 -- C2; C3 -- C4; C5 -- C6;

// Add labels for atoms

lab_C1 [label="C1'", pos="0,1.3!"];

lab_C6 [label="C2'/C6'", pos="1.2,0.5!"];

lab_C2 [label="C2'/C6'", pos="-1.2,0.5!"];

lab_C5 [label="C3'/C5'", pos="1.2,-0.5!"];

lab_C3 [label="C3'/C5'", pos="-1.2,-0.5!"];

lab_C4 [label="C4'", pos="0,-1.3!"];

lab_C7 [label="C=O", pos="1.74,1.3!"];

lab_C9 [label="CH₂Cl", pos="1.74,2.3!"];

lab_C11 [label="CH₂", pos="-1.74,-1.3!"];

lab_C12 [label="CH₃", pos="-2.9,-0.2!"];

}

Caption: Molecular structure of 2-Chloro-1-(4-ethylphenyl)ethanone.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. We will examine both ¹H and ¹³C NMR spectra

¹H NMR Spectroscopy
Proton NMR provides information on the number of different types of protons, their electronic environment, and their connectivity through spin-spin co

Sample Preparation: Accurately weigh ~5-10 mg of 2-Chloro-1-(4-ethylphenyl)ethanone and dissolve it in ~0.7 mL of deuterated chloroform (CDC

standard for its excellent solubilizing properties for non-polar to moderately polar compounds and its single, well-characterized residual solvent pea
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Internal Standard: Add tetramethylsilane (TMS) as an internal standard for chemical shift calibration (δ = 0.00 ppm).

Instrumentation: Transfer the solution to a 5 mm NMR tube. Acquire the spectrum on a 400 MHz (or higher) spectrometer.

Acquisition Parameters: Set a spectral width of ~16 ppm, an acquisition time of at least 3 seconds, and a relaxation delay of 2 seconds. A total of 1

for a high signal-to-noise ratio.

Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the spec

peak to 0.00 ppm. Integrate all signals.

The predicted ¹H NMR spectrum shows distinct signals corresponding to the aromatic, chloromethyl, and ethyl protons.

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale

7.91 Doublet (d) 2H H-2', H-6'

These aromatic

to the electron-

carbonyl group

deshielding. Th

doublet due to 

3'/H-5'.

7.32 Doublet (d) 2H H-3', H-5'

These aromatic

to the carbonyl

the electron-do

They are shield

2'/H-6' and sho

4.75 Singlet (s) 2H -C(=O)CH₂Cl

The protons of 

group are adja

withdrawing gr

chlorine), resul

downfield shift.

adjacent proton

singlet.

2.73 Quartet (q) 2H -CH₂CH₃

These benzylic

into a quartet b

methyl protons

1.26 Triplet (t) 3H -CH₂CH₃

The terminal m

split into a triple

adjacent methy

graph "1H_NMR_Assignments" {

layout=neato;

node [shape=none, fontname="Arial", fontsize=12, fontcolor="#202124"];

edge [fontname="Arial", fontsize=10];

// Structure (similar to the first diagram)

C1 [label="C", pos="0,1!"];

C2 [label="C", pos="-0.87,0.5!"]; H2 [label="H", pos="-1.5,0.8!"];

C3 [label="C", pos="-0.87,-0.5!"]; H3 [label="H", pos="-1.5,-0.8!"];

C4 [label="C", pos="0,-1!"];

C5 [label="C", pos="0.87,-0.5!"]; H5 [label="H", pos="1.5,-0.8!"];

C6 [label="C", pos="0.87,0.5!"]; H6 [label="H", pos="1.5,0.8!"];

C7 [label="C=O", pos="1.74,1!"];

C9 [label="CH₂", pos="1.74,2!"]; Cl10 [label="Cl", pos="2.61,2.5!"];
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C11 [label="CH₂", pos="-1.74,-1!"];

C12 [label="CH₃", pos="-2.61,-0.5!"];

// Bonds

C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;

C2 -- H2; C3 -- H3; C5 -- H5; C6 -- H6;

C6 -- C7; C7 -- C9; C9 -- Cl10;

C3 -- C11; C11 -- C12;

// Aromatic double bonds

edge [style=bold, len=1.0];

C1 -- C2; C3 -- C4; C5 -- C6;

// Labels for assignments

lab_aromatic_ortho [label="δ ≈ 7.91 ppm (d, 2H)", fontcolor="#EA4335", pos="2.5,0!"];

lab_aromatic_meta [label="δ ≈ 7.32 ppm (d, 2H)", fontcolor="#34A853", pos="-2.5,0!"];

lab_chloromethyl [label="δ ≈ 4.75 ppm (s, 2H)", fontcolor="#FBBC05", pos="1.74,3!"];

lab_methylene [label="δ ≈ 2.73 ppm (q, 2H)", fontcolor="#4285F4", pos="-1.74,-1.5!"];

lab_methyl [label="δ ≈ 1.26 ppm (t, 3H)", fontcolor="#5F6368", pos="-2.9,-1!"];

// Connect labels to protons

edge [color="#EA4335", style=dashed]; H6 -- lab_aromatic_ortho; H2 -- lab_aromatic_ortho;

edge [color="#34A853", style=dashed]; H3 -- lab_aromatic_meta; H5 -- lab_aromatic_meta;

edge [color="#FBBC05", style=dashed]; C9 -- lab_chloromethyl;

edge [color="#4285F4", style=dashed]; C11 -- lab_methylene;

edge [color="#5F6368", style=dashed]; C12 -- lab_methyl;

}

Caption: Predicted ¹H NMR assignments for 2-Chloro-1-(4-ethylphenyl)ethanone.

¹³C NMR Spectroscopy
Carbon NMR provides a count of the unique carbon atoms in the molecule and information about their chemical environment.

The sample preparation and instrument are the same as for ¹H NMR.

Instrumentation: Acquire a proton-decoupled ¹³C spectrum on a 400 MHz spectrometer (operating at ~100 MHz for carbon).

Acquisition Parameters: Use a wider spectral width (~220 ppm). A greater number of scans (e.g., 1024 or more) and a longer relaxation delay may 

lower natural abundance of ¹³C and longer relaxation times.

Processing: Similar processing steps as for ¹H NMR are applied. The CDCl₃ solvent peak (δ ≈ 77.16 ppm) can be used as a secondary reference.

A total of 8 distinct signals are expected, as the symmetry of the para-substituted ring makes C-2'/C-6' and C-3'/C-5' chemically equivalent.
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Chemical Shift (δ, ppm) Assignment Rationale

191.0 C=O
The carbonyl carbon is highly deshielded

appears in the 190-200 ppm region.

151.5 C-4'
Aromatic quaternary carbon attached to 

chemical shift is influenced by the alkyl s

134.0 C-1'
Aromatic quaternary carbon attached to 

Deshielded by the C=O group.

129.5 C-2', C-6' Aromatic CH carbons ortho to the carbon

128.8 C-3', C-5' Aromatic CH carbons meta to the carbon

45.5 -C(=O)CH₂Cl

The chloromethyl carbon is an aliphatic c

downfield by both the carbonyl and the e

chlorine atom.

29.2 -CH₂CH₃ The benzylic methylene carbon.

15.0 -CH₂CH₃
The terminal methyl carbon, appearing in

aliphatic region.

Infrared (IR) Spectroscopy
IR spectroscopy is an essential and rapid technique for identifying the functional groups present in a molecule by measuring the absorption of infrared

molecular vibrations.

Sample Preparation: Place a small amount of the solid 2-Chloro-1-(4-ethylphenyl)ethanone directly onto the diamond crystal of the ATR accesso

Data Acquisition: Apply pressure using the anvil to ensure good contact. Record the spectrum, typically by co-adding 32 scans over a range of 400

of 4 cm⁻¹.

Background Correction: A background spectrum of the clean, empty ATR crystal must be recorded immediately prior to the sample measurement a

This protocol is rapid, requires minimal sample, and avoids the need for preparing KBr pellets.

The IR spectrum provides a molecular fingerprint, with key absorptions confirming the presence of the carbonyl, aromatic, and alkyl functionalities. Da

acetophenones supports these assignments.[1][2]

Wavenumber (cm⁻¹) Vibration Type Functional Group Significance

~3050 C-H Stretch Aromatic C-H Confirms the presence o

~2970, ~2875 C-H Stretch Aliphatic C-H

Corresponds to the asym

symmetric stretching of t

chloromethyl groups.

~1685 C=O Stretch Ketone

This is a strong, sharp a

characteristic of an aryl k

with the phenyl ring lowe

from a typical aliphatic k

~1605, ~1575 C=C Stretch Aromatic Ring
These two bands are ch

benzene ring skeleton.

~830 C-H Bend Aromatic (para)

A strong out-of-plane be

region is highly indicative

disubstitution on a benze

~750 C-Cl Stretch Alkyl Halide
A moderate to strong ab

the presence of the C-Cl
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Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and crucial information about the molecular structure through controlled fragmentation.

Sample Introduction: Introduce a dilute solution of the compound in a volatile solvent (e.g., methanol or dichloromethane) into the mass spectromet

Chromatography (GC) inlet for separation and purification.

Ionization: In the source, bombard the molecules with high-energy electrons (~70 eV). This process, known as Electron Ionization (EI), is highly rep

positively charged molecular ion (M⁺˙) and various fragment ions.

Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

Detection: A detector records the abundance of each ion, generating a mass spectrum.

The mass spectrum is a plot of relative ion abundance versus m/z. Its interpretation is key to confirming the molecular weight and connectivity.

m/z Proposed Ion Formula Significance

184/182 [M]⁺˙ [C₁₀H₁₁ClO]⁺˙

Molecular Ion Peak. The

peaks with an intensity r

approximately 1:3 is the 

of a molecule containing

(due to the natural abund

³⁵Cl isotopes). This is a c

feature.

133 [M - CH₂Cl]⁺ [C₉H₉O]⁺

Base Peak. This highly s

ethylbenzoyl cation is for

the most favorable fragm

for this molecule. Its high

it the base peak (100% r

Data from 4'-ethylacetop

similar cleavage.[3]

105 [C₇H₅O]⁺ [C₇H₅O]⁺

Formed by the subseque

(C₂H₄) from the 4-ethylb

133).

77 [C₆H₅]⁺ [C₆H₅]⁺

The phenyl cation, a com

the loss of CO from the b

105).

digraph "Fragmentation_Pathway" {

graph [splines=ortho, fontname="Arial"];

node [shape=box, style=rounded, fontname="Arial", fontcolor="#202124", fillcolor="#F1F3F4", style=filled];

edge [fontname="Arial", fontsize=10];

mol [label="2-Chloro-1-(4-ethylphenyl)ethanone"];

ion [label="Molecular Ion [M]⁺˙\nm/z = 182/184", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"];

frag1 [label="4-Ethylbenzoyl Cation\n[M - CH₂Cl]⁺\nm/z = 133", shape=Mdiamond, fillcolor="#EA4335", fontcolor=

frag2 [label="Benzoyl Cation derivative\n[m/z 133 - C₂H₄]⁺\nm/z = 105", shape=Mdiamond, fillcolor="#FBBC05", f

frag3 [label="Phenyl Cation\n[m/z 105 - CO]⁺\nm/z = 77", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFF
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loss1 [label="- •CH₂Cl", shape=none, fontcolor="#5F6368"];

loss2 [label="- C₂H₄", shape=none, fontcolor="#5F6368"];

loss3 [label="- CO", shape=none, fontcolor="#5F6368"];

mol -> ion [label=" Ionization (EI, 70 eV)"];

ion -> loss1 [arrowhead=none];

loss1 -> frag1;

frag1 -> loss2 [arrowhead=none];

loss2 -> frag2;

frag2 -> loss3 [arrowhead=none];

loss3 -> frag3;

}

Caption: Primary fragmentation pathway for 2-Chloro-1-(4-ethylphenyl)ethanone in EI-MS.

Conclusion
The structural elucidation of 2-Chloro-1-(4-ethylphenyl)ethanone is unequivocally achieved through the synergistic application of NMR, IR, and MS

spectroscopy precisely map the carbon-hydrogen framework, confirming the para-substitution pattern and the presence of the chloromethyl ketone an

spectroscopy provides rapid verification of the key functional groups, most notably the conjugated ketone. Finally, mass spectrometry confirms the mo

elemental composition (via the distinct chlorine isotopic pattern) while revealing the molecule's fragmentation behavior, which aligns perfectly with the

Together, these techniques provide a robust and self-validating dataset essential for quality control and regulatory compliance in any research or deve
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While

provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Tea

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists

and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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